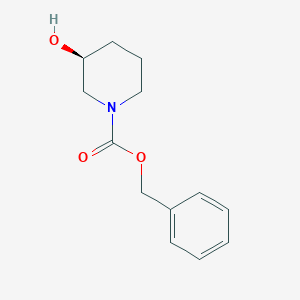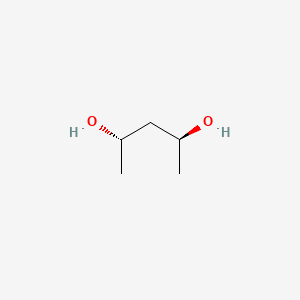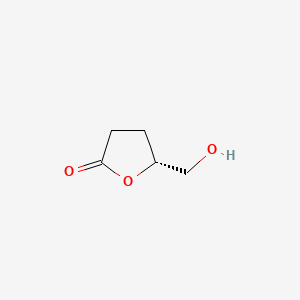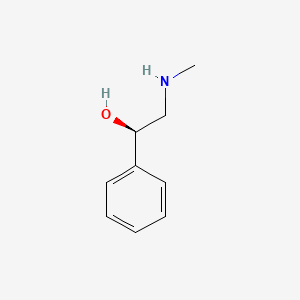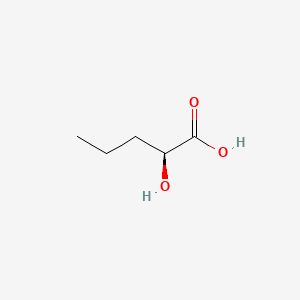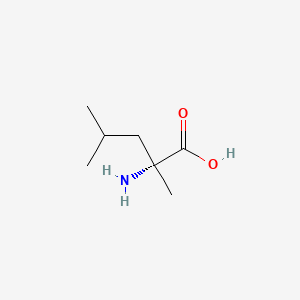
6-fluoro-2-methyl-1H-indole
Descripción general
Descripción
6-Fluoro-2-methyl-1H-indole is an organic compound with the molecular formula C9H8FN . It has a molecular weight of 149.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-fluoro-2-methyl-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has one fluorine atom and one methyl group attached to the indole ring .Physical And Chemical Properties Analysis
6-Fluoro-2-methyl-1H-indole has a density of 1.2±0.1 g/cm3 . Its boiling point is 269.2±20.0 °C at 760 mmHg . The compound has a molar refractivity of 43.3±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .Aplicaciones Científicas De Investigación
Cancer Treatment Research
Indole derivatives have been increasingly recognized for their potential in treating cancer cells. The structural properties of indoles allow them to interact with various biological targets, which can be leveraged in designing anticancer therapies .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for bacterial infections. Research into 6-fluoro-2-methyl-1H-indole could explore its efficacy against specific microbes .
Anti-inflammatory and Analgesic Research
Indoles are known to exhibit anti-inflammatory and analgesic activities, which could be beneficial in developing treatments for inflammatory diseases and pain management .
Neuroprotective Agent Development
Some indole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of neurodegenerative disorders. This application could be explored for 6-fluoro-2-methyl-1H-indole .
Antiviral and Anti-HIV Research
The antiviral and anti-HIV activities of indoles are areas of interest, particularly in the search for novel treatments for viral infections, including HIV .
Antioxidant Properties
Indoles have antioxidant properties that could be harnessed in various medical applications, including the prevention of oxidative stress-related diseases .
Antidiabetic Activity
Research into the antidiabetic effects of indole derivatives could lead to new approaches in managing diabetes, with 6-fluoro-2-methyl-1H-indole being a potential candidate for further study .
Flavor and Fragrance Industry
Beyond medical applications, indoles also have value in the flavor and fragrance industry, such as in food additives or perfumery. The specific characteristics of 6-fluoro-2-methyl-1H-indole could be utilized in this field .
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVUUGKFGUZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433085 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-methyl-1H-indole | |
CAS RN |
40311-13-5 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dihedral angle between the indole and benzyl rings in the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A1: The abstract states that the dihedral angle between the indole ring system and the benzyl ring in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is 80.91° []. This information suggests a nearly perpendicular orientation between these two planar ring systems within the molecule. This type of structural information is crucial for understanding the molecule's overall shape and potential interactions with biological targets or other molecules.
Q2: How do intermolecular interactions contribute to the crystal packing of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A2: The abstract mentions the presence of C—H⋯Cl, C—H⋯F, and C—H⋯π interactions in the crystal packing of the compound []. These weak interactions play a role in determining the arrangement of molecules within the crystal lattice and can influence physical properties such as melting point and solubility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)





